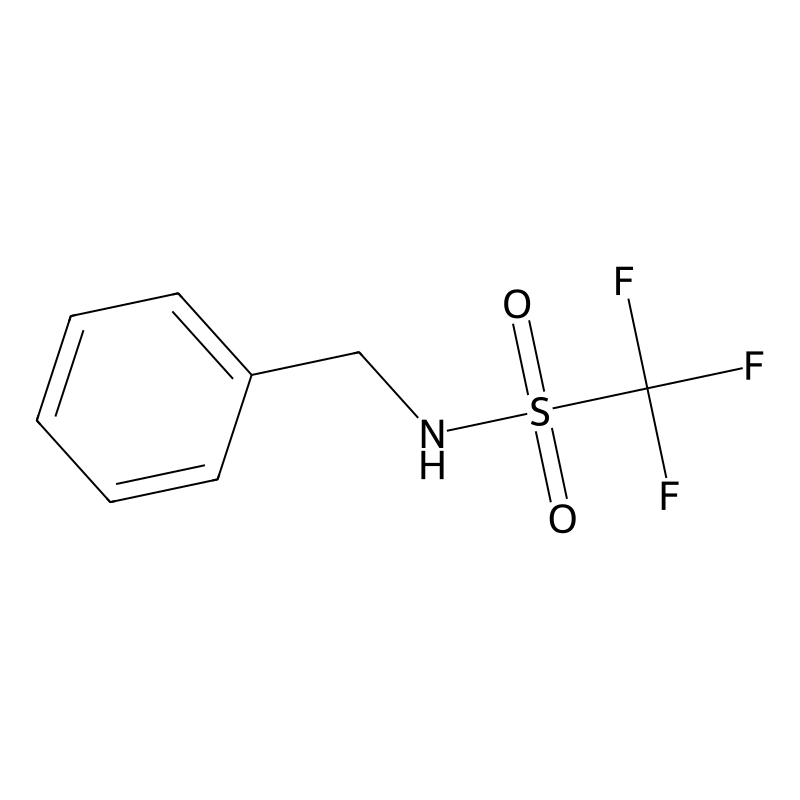

N-benzyl-1,1,1-trifluoromethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- N-BsTf serves as a versatile precursor for the introduction of the trifluoromethanesulfonyl (Tf) functional group in organic synthesis. The Tf group is valuable due to its ability to activate carbonyl groups and enhance their reactivity in various reactions. PubChem:

Medicinal Chemistry

- Due to the presence of the Tf group, N-BsTf has been explored in medicinal chemistry research for its potential role in the development of new therapeutic agents. The Tf group can influence the biological properties of molecules, making N-BsTf a scaffold for drug design. However, more research is required to understand its specific medicinal properties. PubChem:

Material Science

- Research has investigated the use of N-BsTf in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make ionic liquids valuable for various applications, including catalysis and electrochemistry. ScienceDirect

N-benzyl-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C₈H₈F₃NO₂S and a molecular weight of 239.21 g/mol. This compound is characterized by the presence of a benzyl group attached to a trifluoromethanesulfonamide moiety, contributing to its unique properties. It appears as a colorless solid with a melting point of 44-46 °C and is soluble in various organic solvents, making it versatile for different chemical applications .

While specific biological activities of N-benzyl-1,1,1-trifluoromethanesulfonamide are not extensively documented, compounds of this class are often investigated for their potential pharmacological effects. The presence of the trifluoromethanesulfonamide group is known to influence biological activity, particularly in drug development. Some studies suggest that related compounds exhibit antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications .

The synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction between benzylamine and triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at low temperatures (around 0 °C). Following the reaction, purification processes yield the desired compound in good yields . Alternative synthetic routes may involve modifications to the benzylamine or variations in reaction conditions to optimize yield and purity.

N-benzyl-1,1,1-trifluoromethanesulfonamide serves as a valuable reagent in organic synthesis. It is particularly useful for introducing nitrogen functionalities into organic molecules and can be employed in Gabriel and Mitsunobu reactions. Its ability to facilitate the formation of more complex structures makes it a significant building block in medicinal chemistry and material science .

Interaction studies involving N-benzyl-1,1,1-trifluoromethanesulfonamide focus on its reactivity with various substrates and its role as a nucleophile or electrophile in chemical transformations. Research indicates that this compound can interact with a variety of functional groups due to its unique electronic properties imparted by the trifluoromethyl group. Such interactions are essential for understanding its behavior in synthetic pathways and potential biological mechanisms .

Several compounds share structural similarities with N-benzyl-1,1,1-trifluoromethanesulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-phenyl-1,1,1-trifluoromethanesulfonamide | C₈H₈F₃NO₂S | Contains a phenyl group instead of a benzyl group |

| N-benzyl-N-phenyl-1,1,1-trifluoromethanesulfonamide | C₁₄H₁₄F₆N₂O₂S | Features both benzyl and phenyl substituents |

| N-(2-naphthyl)-1,1,1-trifluoromethanesulfonamide | C₁₃H₉F₃NO₂S | Incorporates a naphthyl group for enhanced aromaticity |

The uniqueness of N-benzyl-1,1,1-trifluoromethanesulfonamide lies in its specific combination of functional groups that enhance its reactivity while maintaining stability under various conditions. Its role as a versatile reagent in organic synthesis sets it apart from other similar compounds.

The development of N-benzyl-1,1,1-trifluoromethanesulfonamide emerged from the broader exploration of trifluoromethanesulfonamide derivatives that began gaining prominence in organic chemistry during the latter half of the twentieth century. The compound was first synthesized and characterized as part of systematic investigations into triflamide chemistry, with its initial documentation appearing in chemical databases in 2005. The synthetic methodology for producing this compound typically involves the reaction between benzylamine and trifluoromethanesulfonyl chloride, representing a classical approach to sulfonamide formation.

The compound's development coincided with increased interest in fluorine-containing organic molecules, driven by their unique properties and potential applications in medicinal chemistry and materials science. Early synthetic routes focused on optimizing reaction conditions to achieve high yields while minimizing side reactions. The establishment of reliable synthetic protocols for N-benzyl-1,1,1-trifluoromethanesulfonamide contributed to its adoption as a standard reagent in various organic transformations.

Research efforts throughout the subsequent decades have refined both the synthetic approaches and understanding of the compound's reactivity patterns. The development of alternative synthetic routes, including those utilizing triflic anhydride as an activating agent, has expanded the accessibility of this compound to researchers worldwide. These advances have positioned N-benzyl-1,1,1-trifluoromethanesulfonamide as a well-established and readily available chemical reagent.

Significance in Synthetic Organic Chemistry

N-benzyl-1,1,1-trifluoromethanesulfonamide occupies a crucial position in synthetic organic chemistry due to its exceptional utility in nitrogen-containing compound synthesis. The compound serves as an effective source of nitrogen in carbon-amination reactions, enabling the construction of complex molecular frameworks through selective carbon-nitrogen bond formation. Its application in Gabriel and Mitsunobu reactions has been particularly noteworthy, facilitating the synthesis of diverse nitrogen-containing heterocycles and natural product analogs.

The compound's reactivity profile enables its participation in various mechanistic pathways, including nucleophilic substitution reactions and catalytic transformations. Research has demonstrated its effectiveness in promoting carbon-carbon bond formation reactions, where it functions as both a nucleophile and an activating group. The presence of the trifluoromethyl group significantly enhances the compound's electrophilic character, making it particularly suitable for reactions requiring strong electron-withdrawing capabilities.

Advanced synthetic applications have showcased the compound's versatility in complex molecular assembly processes. Studies have reported its successful utilization in the synthesis of pharmaceutically relevant scaffolds, where the benzyl group provides synthetic flexibility while the trifluoromethanesulfonamide moiety imparts desirable physicochemical properties. The compound's ability to undergo selective transformations under mild conditions has made it an attractive choice for late-stage synthetic modifications in natural product synthesis.

Classification within the Triflamide Family

N-benzyl-1,1,1-trifluoromethanesulfonamide belongs to the extensive family of trifluoromethanesulfonamides, commonly referred to as triflamides, which are characterized by the presence of the CF₃SO₂NHR structural motif. Within this classification system, the compound represents a primary triflamide derivative, distinguished by the substitution of one hydrogen atom on the nitrogen with a benzyl group while retaining the other hydrogen atom.

The triflamide family encompasses a broad range of compounds exhibiting varying degrees of substitution on the nitrogen atom. Primary triflamides, such as the parent trifluoromethanesulfonamide, secondary triflamides including N-benzyl-1,1,1-trifluoromethanesulfonamide, and tertiary derivatives each demonstrate distinct reactivity patterns and applications. The benzyl-substituted variant occupies an intermediate position in terms of steric hindrance and electronic properties, balancing accessibility for further chemical modifications with enhanced stability compared to the unsubstituted parent compound.

The classification system also considers the compound's relationship to bis(trifluoromethanesulfonyl)imide derivatives, commonly known as triflimides, which contain two trifluoromethanesulfonyl groups attached to a single nitrogen atom. While structurally distinct from triflimides, N-benzyl-1,1,1-trifluoromethanesulfonamide shares certain fundamental properties, including high acidity and strong electron-withdrawing character, that define the broader category of perfluorinated sulfonamide compounds.

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry designation for this compound is N-benzyl-1,1,1-trifluoromethanesulfonamide [1] [2] [3]. This systematic nomenclature follows established conventions for organosulfur compounds containing the trifluoromethanesulfonamide functional group. The Chemical Abstracts Service provides an alternative systematic name: 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide [4]. This nomenclature emphasizes the structural relationship between the trifluoromethyl group attached to the sulfonyl moiety and the phenylmethyl substituent on the nitrogen atom [4].

The compound belongs to the broader class of trifluoromethanesulfonamide derivatives, which are characterized by the presence of the CF₃SO₂NH- functional group [1] [4]. The systematic naming convention reflects the substitution pattern where a benzyl group (phenylmethyl) is attached to the nitrogen atom of the trifluoromethanesulfonamide framework [4].

Common Alternative Designations

N-benzyl-1,1,1-trifluoromethanesulfonamide is known by several alternative designations in chemical literature and commercial databases. The most frequently encountered synonyms include N-Benzyltrifluoromethanesulfonamide [5] [6] and the abbreviated form N-Benzyltriflamide [4] [6]. Additional nomenclature variations documented in chemical databases include Methanesulfonamide, 1,1,1-trifluoro-N-(phenylmethyl)- [4] [7] and N-benzyl-1,1,1-trifluoromethanesulphonamide [8] [7].

The compound is also referenced using descriptive names such as benzyl trifluoromethyl sulfonyl amine and trifluoromethanesulfonamidenbenzyl [6]. These alternative designations reflect different approaches to chemical nomenclature and are commonly found in commercial chemical catalogs and research publications [6] [7]. The variety of naming conventions demonstrates the compound's presence across multiple chemical databases and commercial suppliers.

N-benzyl-1,1,1-trifluoromethanesulfonamide exhibits a complex three-dimensional molecular architecture characterized by the presence of three distinct functional domains: the trifluoromethyl group, the sulfonamide moiety, and the benzyl substituent [1] [2]. The molecular formula C₈H₈F₃NO₂S corresponds to a molecular weight of 239.21-239.22 g/mol, with the compound adopting a tetrahedral geometry around the central sulfur atom [1] [3] [2].

The central sulfur atom displays tetrahedral coordination, forming bonds with two oxygen atoms (sulfonyl oxygens), one nitrogen atom, and one carbon atom of the trifluoromethyl group [1] [3]. The nitrogen atom exhibits sp³ hybridization with pyramidal geometry, which is characteristic of sulfonamide compounds and contributes to the molecule's conformational flexibility [4]. This pyramidal arrangement at nitrogen contrasts with the planar configuration typically observed in amide bonds, resulting in lower rotational barriers around the sulfur-nitrogen bond [4].

The trifluoromethyl group (CF₃) represents a highly electronegative substituent that significantly influences the molecular electronic distribution [1] [5]. The three fluorine atoms are arranged in a tetrahedral fashion around the carbon atom, creating a compact, spherical group that exhibits strong electron-withdrawing properties [6]. This structural feature contributes to the compound's enhanced acidity compared to non-fluorinated sulfonamides [7] [8].

The benzyl group (C₆H₅CH₂) provides an aromatic component to the molecular structure, introducing π-electron systems that can participate in intermolecular interactions [1] [2]. The benzyl moiety is connected to the nitrogen atom through a methylene bridge, allowing for rotational freedom around the nitrogen-carbon bond [9] [10].

Bond Properties and Conformational Analysis

The bond characteristics of N-benzyl-1,1,1-trifluoromethanesulfonamide reflect the unique electronic environment created by the trifluoromethyl and sulfonamide functionalities. The sulfur-nitrogen bond exhibits partial double bond character, with typical bond lengths ranging from 1.618 to 1.622 Å [9] [10]. This bond displays restricted rotation due to the delocalization of electron density between the sulfur and nitrogen atoms [11] [4].

The sulfonyl sulfur-oxygen bonds are characterized as strong double bonds with lengths ranging from 1.428 to 1.441 Å [9] [10]. These bonds maintain fixed geometry and serve as primary hydrogen bond acceptor sites in crystalline arrangements [12] [13]. The sulfur-carbon bond connecting the trifluoromethyl group typically measures 1.766-1.777 Å and allows for relatively free rotation around the sulfur-carbon axis [9] [10].

Carbon-fluorine bonds within the trifluoromethyl group exhibit highly polar covalent character with bond lengths of approximately 1.32-1.35 Å [1] [3]. The electronegativity difference between carbon and fluorine creates a strong dipole moment that influences the overall molecular polarity [6]. The nitrogen-carbon bond connecting the benzyl group typically ranges from 1.45 to 1.48 Å, permitting conformational flexibility [9] [10].

Conformational analysis reveals that the compound can adopt multiple stable conformations due to rotational freedom around specific bonds [14] [15]. The most energetically favorable conformations typically feature the benzyl group in a gauche arrangement relative to the trifluoromethyl group when viewed down the sulfur-nitrogen bond [9] [10]. The rotational barriers around the sulfur-nitrogen bond are distinctly lower than those observed in peptide bonds, contributing to enhanced molecular flexibility [4].

The pyramidal nature of the sulfonamide nitrogen allows for two basic conformers with torsion angles of approximately -100° and +60°, compared to the 180° and 0° arrangements typical of peptide bonds [4]. This conformational flexibility enables the formation of diverse hydrogen bonding patterns in solid-state structures [15] [13].

Crystallographic Data and Solid-State Structure

The solid-state structure of N-benzyl-1,1,1-trifluoromethanesulfonamide is characterized by a melting point of 43-46°C, indicating relatively weak intermolecular forces compared to other sulfonamide derivatives [1] [3] [16]. The compound crystallizes as a colorless solid with specific storage requirements under dry conditions at room temperature [1] [3].

Crystallographic studies of related trifluoromethanesulfonamide derivatives reveal that these compounds typically form extended hydrogen bonding networks in the solid state [15] [12]. The gas-phase versus crystal structure comparison shows that sulfur-nitrogen and sulfur-carbon bonds are longer in the gas phase than in the crystal, indicating tightening effects due to crystal packing forces [15].

The crystal packing arrangements are dominated by hydrogen bonding interactions involving the sulfonamide nitrogen-hydrogen group and the sulfonyl oxygen atoms [17] [12] [13]. These interactions commonly result in the formation of infinite chains with eight-atom repeat units, which represent the most dominant hydrogen bonding pattern observed in sulfonamide crystal structures [13].

Intermolecular interactions in the solid state include both traditional nitrogen-hydrogen···oxygen hydrogen bonds and weaker carbon-hydrogen···oxygen interactions [12] [9] [10]. The trifluoromethyl group can participate in unique halogen bonding and fluorine···π interactions, although these are typically weaker than conventional hydrogen bonds [17] [6].

The molecular packing architecture can be classified into distinct groups based on the composition and structure of molecular layers within the crystal lattice [18] [19]. The presence of the bulky benzyl group and the compact trifluoromethyl substituent influences the overall packing efficiency and intermolecular contact patterns [18].

Electronic Structure and Distribution

The electronic structure of N-benzyl-1,1,1-trifluoromethanesulfonamide is significantly influenced by the presence of the highly electronegative trifluoromethyl group [14] [7] [8]. Computational studies reveal a closed-shell singlet electronic configuration with electron density delocalized across the sulfonamide functional group [20] [14].

The molecular electrostatic potential distribution shows regions of negative charge concentrated around the nitrogen atom and sulfonyl oxygen atoms, while positive charge density is localized around the sulfur atom and the trifluoromethyl carbon [14] [6]. This charge distribution pattern is characteristic of sulfonamide compounds and influences their hydrogen bonding capabilities [13].

The trifluoromethyl group exhibits unique polarization properties due to the anomeric effect, allowing it to act both as an electrophile and nucleophile in different molecular environments [6]. The group polarizability of the CF₃ moiety enables facile reversal of polarization, making it capable of participating in diverse intermolecular interactions [6].

Topological polar surface area (TPSA) calculations indicate a value of 46.17 Ų, which reflects the compound's potential for intermolecular interactions and membrane permeability [21] [22]. The calculated LogP value of 1.6258 suggests moderate lipophilicity, enhanced by the presence of the trifluoromethyl group [21] [22].

Natural bond orbital (NBO) analysis of related trifluoromethanesulfonamide derivatives indicates that the nitrogen lone electron pair exhibits stronger conjugation with electron-deficient systems compared to electron-rich environments [14]. The electronic structure calculations support the absence of significant d-p π interactions in the sulfur-nitrogen bond, with rotational barriers primarily dominated by electron repulsion rather than π-bonding contributions [11].

Comparative Structural Analysis with Related Sulfonamides

Comparative analysis of N-benzyl-1,1,1-trifluoromethanesulfonamide with related sulfonamide compounds reveals distinct structural and physicochemical differences attributable to the trifluoromethyl and benzyl substitutions [7] [23] [8]. When compared to simple benzenesulfonamide (melting point 153-154°C), the target compound exhibits a significantly lower melting point of 43-46°C, indicating weaker intermolecular forces in the solid state [16] [9].

The presence of the trifluoromethyl group dramatically enhances the acidity of the sulfonamide nitrogen-hydrogen bond compared to non-fluorinated analogs [7] [8] [16]. Trifluoromethanesulfonamide itself (melting point 120-124°C) shows intermediate thermal stability between the benzyl-substituted derivative and traditional aromatic sulfonamides [16] .

Structural comparison with p-toluenesulfonamide (melting point 137-140°C) demonstrates that the electron-withdrawing trifluoromethyl group has a more pronounced effect on thermal properties than electron-donating methyl substituents [23] [16]. The conformational analysis reveals that introduction of methyl groups in para positions has minimal effect on structural parameters, while ortho substitution causes dramatic changes in bond angles [23].

Gas-phase acidities measured for N-benzyl-1,1,1-trifluoromethanesulfonamide show a significantly high value (ΔrG° = 1334 ± 8.4 kJ/mol), reflecting the strong electron-withdrawing influence of the trifluoromethyl group [25] [26]. This acidity enhancement is substantially greater than that observed in conventional sulfonamide derivatives [7] [8].

The hydrogen bonding patterns in trifluoromethanesulfonamide derivatives differ markedly from those of non-fluorinated sulfonamides [7] [17] [13]. While conventional sulfonamides typically form aziridination products under oxidative conditions, trifluoromethanesulfonamide derivatives preferentially undergo bis-triflamidation reactions due to their altered electronic properties [7] [8].

Molecular volume and packing efficiency comparisons indicate that the trifluoromethyl group provides a compact, spherical substituent that influences crystal packing arrangements differently than aromatic or aliphatic groups [6] [18]. The unique combination of the electron-withdrawing CF₃ group and the sterically demanding benzyl substituent creates distinct structural characteristics that differentiate this compound from other members of the sulfonamide family [14] [7] [8].

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant